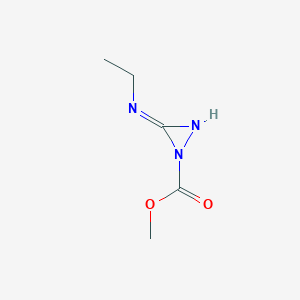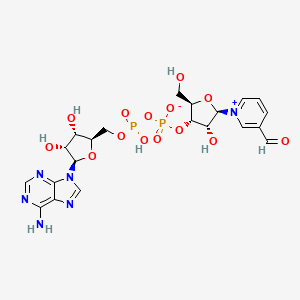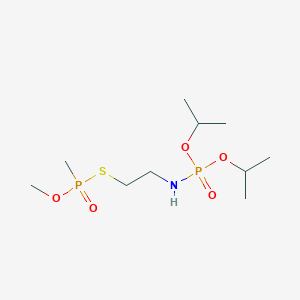
Buttpark 7\02-06
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTTPARK 7\02-06 involves the reaction of 6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole with appropriate reagents to introduce the carboxaldehyde group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
BUTTPARK 7\02-06 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 7-fluoro-2-phenylimidazo[2,1-b]benzothiazole-3-carboxylic acid.
Reduction: Formation of 7-fluoro-2-phenylimidazo[2,1-b]benzothiazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
BUTTPARK 7\02-06 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of BUTTPARK 7\02-06 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-fluoro-2-phenylimidazo[2,1-b]benzothiazole: Lacks the carboxaldehyde group.
2-phenylimidazo[2,1-b]benzothiazole: Lacks both the fluorine and carboxaldehyde groups.
Uniqueness
BUTTPARK 7\02-06 is unique due to the presence of both the fluorine atom and the carboxaldehyde group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C16H9FN2OS |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C16H9FN2OS/c17-11-6-7-12-14(8-11)21-16-18-15(13(9-20)19(12)16)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
RWHRPJYLLFCNQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C4=C(C=C(C=C4)F)SC3=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)







![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)




